molecular formula C9H8O B1664563 2-Methylbenzofuran CAS No. 4265-25-2

2-Methylbenzofuran

Cat. No. B1664563
Key on ui cas rn: 4265-25-2
M. Wt: 132.16 g/mol
InChI Key: GBGPVUAOTCNZPT-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

A suspension of 2-methylbenzofuran (0.708 g) and N-bromosuccinimide (0.963 g) in carbon tetrachloride (10 ml) was heated at reflux temperature for 2.5 hours. To the mixture was added 2,2'-azobis(isobutyronitrile) (0.1 g) and heated at the same temperature for additional 1 hour. The reaction mixture was allowed to cool to room temperature. The resultant precipitates were filtered off by suction. The filtrate was concentrated in vacuo to give 2-bromomethylbenzofuran (1.16 g), which was used in a following reaction step without further purification.
Quantity
0.708 g
Type
reactant
Reaction Step One
Quantity
0.963 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
0.708 g
Type
reactant
Smiles
CC=1OC2=C(C1)C=CC=C2
Name
Quantity
0.963 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at the same temperature for additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off by suction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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